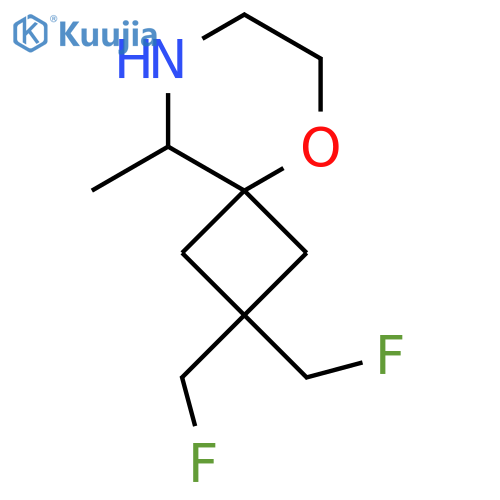

Cas no 2171898-24-9 (2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro3.5nonane)

2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro3.5nonane 化学的及び物理的性質

名前と識別子

-

- EN300-1639946

- 2171898-24-9

- 2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro[3.5]nonane

- 2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro3.5nonane

-

- インチ: 1S/C10H17F2NO/c1-8-10(14-3-2-13-8)4-9(5-10,6-11)7-12/h8,13H,2-7H2,1H3

- InChIKey: OCGXPXOZYYEPRH-UHFFFAOYSA-N

- ほほえんだ: FCC1(CF)CC2(C(C)NCCO2)C1

計算された属性

- せいみつぶんしりょう: 205.12782049g/mol

- どういたいしつりょう: 205.12782049g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1

2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro3.5nonane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1639946-10.0g |

2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro[3.5]nonane |

2171898-24-9 | 10.0g |

$4360.0 | 2023-07-10 | ||

| Enamine | EN300-1639946-5.0g |

2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro[3.5]nonane |

2171898-24-9 | 5.0g |

$2940.0 | 2023-07-10 | ||

| Enamine | EN300-1639946-0.1g |

2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro[3.5]nonane |

2171898-24-9 | 0.1g |

$892.0 | 2023-07-10 | ||

| Enamine | EN300-1639946-2.5g |

2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro[3.5]nonane |

2171898-24-9 | 2.5g |

$1988.0 | 2023-07-10 | ||

| Enamine | EN300-1639946-500mg |

2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro[3.5]nonane |

2171898-24-9 | 500mg |

$974.0 | 2023-09-22 | ||

| Enamine | EN300-1639946-0.5g |

2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro[3.5]nonane |

2171898-24-9 | 0.5g |

$974.0 | 2023-07-10 | ||

| Enamine | EN300-1639946-0.05g |

2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro[3.5]nonane |

2171898-24-9 | 0.05g |

$851.0 | 2023-07-10 | ||

| Enamine | EN300-1639946-0.25g |

2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro[3.5]nonane |

2171898-24-9 | 0.25g |

$933.0 | 2023-07-10 | ||

| Enamine | EN300-1639946-10000mg |

2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro[3.5]nonane |

2171898-24-9 | 10000mg |

$4360.0 | 2023-09-22 | ||

| Enamine | EN300-1639946-2500mg |

2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro[3.5]nonane |

2171898-24-9 | 2500mg |

$1988.0 | 2023-09-22 |

2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro3.5nonane 関連文献

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro3.5nonaneに関する追加情報

Introduction to 2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro3.5nonane (CAS No. 2171898-24-9)

2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro3.5nonane, identified by its CAS number 2171898-24-9, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This spirocyclic molecule features a unique combination of fluorinated alkyl groups, an oxygen atom incorporated into the spirocycle, and an azacycloalkane moiety, making it a promising candidate for further exploration in drug discovery and development.

The compound's molecular framework consists of a spirocyclic core formed by the intersection of two rings: a nine-membered oxaspiro ring and an eight-membered azaspiro ring. The presence of two fluoromethyl groups at the 2-position of the spirocycle introduces significant electronic and steric effects, which can modulate the compound's interactions with biological targets. Additionally, the methyl group at the 9-position and the oxygen atom in the oxaspiro ring contribute to the molecule's overall conformational flexibility and potential for binding to specific protein receptors.

In recent years, there has been growing interest in spirocyclic compounds due to their unique structural properties and potential biological activities. Spirocycles are known for their rigid yet flexible frameworks, which can facilitate optimal binding to biological targets while minimizing off-target effects. The incorporation of fluorine atoms into spirocyclic structures has further enhanced their appeal, as fluorine substitution can improve metabolic stability, lipophilicity, and binding affinity.

Research studies have demonstrated that spirocyclic azaspiro compounds exhibit a wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects. For instance, derivatives of azaspirooxanes have shown promising results in preclinical studies for their ability to inhibit certain enzymes involved in cancer cell proliferation. The presence of both oxygen and nitrogen atoms in the spirocycle creates multiple sites for hydrogen bonding and electrostatic interactions with biological targets, enhancing the compound's potential as a drug candidate.

The fluoromethyl groups in 2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro3.5nonane are particularly noteworthy, as they can influence both the electronic properties of the molecule and its solubility profile. Fluorine atoms are known to increase metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. Furthermore, fluorine substitution can enhance binding affinity by participating in favorable interactions with hydrogen bond acceptors in biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Molecular docking studies have suggested that 2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro3.5nonane may interact with various protein targets through multiple non-covalent interactions. These interactions include hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are critical for achieving high affinity and selectivity.

The oxygen atom in the oxaspiro ring provides an additional site for hydrogen bonding, which can be particularly important for binding to polar residues in protein active sites. This feature makes the compound a valuable scaffold for designing molecules that target enzymes or receptors involved in critical biological pathways. Additionally, the rigid spirocyclic core helps maintain the compound's conformational integrity in solution, ensuring consistent interactions with biological targets.

From a synthetic chemistry perspective, 2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro3.5nonane represents an intriguing challenge due to its complex architecture. The synthesis of such molecules typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Advances in synthetic methodologies have made it possible to construct complex heterocycles more efficiently than ever before, opening up new possibilities for drug discovery.

The pharmaceutical industry has been actively exploring novel heterocyclic scaffolds like spirocyclic azaspiro compounds due to their potential therapeutic applications. Preclinical studies have shown that these molecules can modulate various biological processes by interacting with specific targets. For example, some derivatives have demonstrated inhibitory activity against kinases involved in cancer signaling pathways.

The incorporation of fluorine atoms into drug candidates has become increasingly popular due to their ability to enhance pharmacokinetic properties such as bioavailability and metabolic stability. In 2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro3.5nonane, the fluoromethyl groups are strategically positioned to maximize their beneficial effects while maintaining overall molecular balance.

In conclusion,2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro3.5nonane (CAS No. 2171898-24-9) is a structurally sophisticated compound with significant potential in medicinal chemistry and drug development. Its unique combination of fluorinated alkyl groups,oxygen-containing spirocycle, and azacycloalkane moiety makes it an attractive scaffold for designing novel therapeutics targeting various diseases.

2171898-24-9 (2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro3.5nonane) 関連製品

- 1522027-61-7(1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}methanamine)

- 898415-48-0(N'-(2-cyanophenyl)-N-{2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)

- 300827-87-6(Desvenlafaxine Hydrochloride)

- 139284-98-3(Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate)

- 1932049-12-1((2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide)

- 64156-70-3(n-Butyl-4,4,4-d3 Alcohol)

- 1427012-63-2(1-3-(trifluoromethyl)pyridin-4-ylcyclopropan-1-amine)

- 2229654-33-3(3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol)

- 2323072-04-2(N-Fmoc-5-methoxy-L-norvaline)

- 2097958-40-0(Methyl 2-methyl-6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate)